molecular formula C17H16N6S B12248919 3-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,2-benzothiazole

3-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,2-benzothiazole

Cat. No.: B12248919
M. Wt: 336.4 g/mol
InChI Key: RGQASLHBNCCPRE-UHFFFAOYSA-N
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Description

3-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,2-benzothiazole is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine moiety, a piperazine ring, and a benzothiazole group. These structural features contribute to its potential as a therapeutic agent, particularly in the treatment of various diseases such as cancer and autoimmune disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,2-benzothiazole typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This is followed by the introduction of the piperazine ring and the benzothiazole group. Common reagents used in these reactions include various halogenated compounds, amines, and thiols. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,2-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,2-benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,2-benzothiazole involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,2-benzothiazole is unique due to its combination of three distinct moieties, each contributing to its overall biological activity. This structural complexity allows for a broad range of interactions with molecular targets, making it a versatile compound in drug discovery and development .

Properties

Molecular Formula

C17H16N6S

Molecular Weight

336.4 g/mol

IUPAC Name

3-(4-imidazo[1,2-b]pyridazin-6-ylpiperazin-1-yl)-1,2-benzothiazole

InChI

InChI=1S/C17H16N6S/c1-2-4-14-13(3-1)17(20-24-14)22-11-9-21(10-12-22)16-6-5-15-18-7-8-23(15)19-16/h1-8H,9-12H2

InChI Key

RGQASLHBNCCPRE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN3C=CN=C3C=C2)C4=NSC5=CC=CC=C54

Origin of Product

United States

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